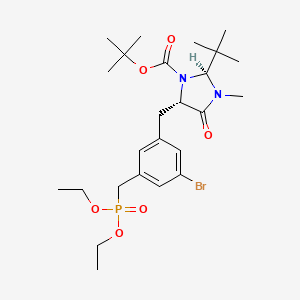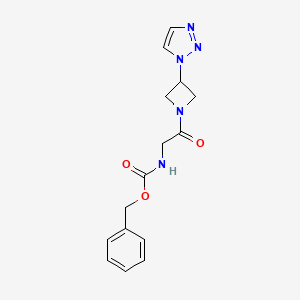
2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a complex organic compound known for its intriguing molecular structure and significant applications across various scientific fields. Its unique arrangement of atoms makes it a subject of interest in medicinal chemistry and drug development, among other areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Starting with a suitable piperidine derivative, the compound undergoes substitution reactions to introduce the imidazolylmethyl group. This is followed by thioether formation, where the cyclopentyl group is added to the sulfur atom.
Industrial Production Methods
While laboratory synthesis might involve various purification techniques like chromatography, industrial production scales up these processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Typically, reactions are conducted in large reactors, and continuous flow processes are preferred to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone can undergo several types of chemical reactions, including:
Oxidation: : Where the thioether group can be oxidized to sulfoxides or sulfones.
Reduction: : Particularly of the imidazole ring under certain conditions.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, depending on the conditions and the substituents involved.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.
Substitution: : This depends significantly on the leaving groups and the nucleophiles or electrophiles in play, with bases or acids often used to facilitate these reactions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for developing more complex molecules, particularly those with pharmacological potential.
Biology
It is studied for its interaction with biological macromolecules, often serving as a ligand in binding studies to understand protein interactions.
Medicine
Pharmacologically, the compound is explored for its potential as a therapeutic agent, influencing various biological pathways due to its unique structural characteristics.
Industry
In the industrial realm, it can be a precursor for agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects is complex. It often involves binding to specific receptors or enzymes, influencing their activity. This could involve pathways such as enzyme inhibition or receptor modulation, impacting biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopentylthio)-1-(4-(imidazol-1-yl)methyl)piperidine
1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
2-(Cyclopentylthio)-1-piperidinyl-ethanone
Unique Features
Compared to similar compounds, 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone stands out due to the specific arrangement of its functional groups, which can significantly alter its chemical reactivity and biological activity. This uniqueness is what often makes it a focus of scientific research, as slight changes in molecular structure can lead to substantial differences in behavior and application.
Hope this gives you a thorough understanding of this compound
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3OS/c1-15(2)19-20-9-12-22(19)13-16-7-10-21(11-8-16)18(23)14-24-17-5-3-4-6-17/h9,12,15-17H,3-8,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFORXHRBTTYCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)
![1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B2426020.png)
![N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2426024.png)

![2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2426027.png)
![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2426029.png)
![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)


![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)

![N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2426036.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)

